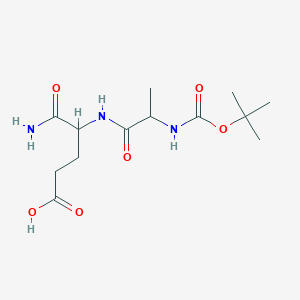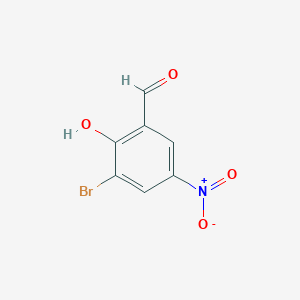
3-溴-2-羟基-5-硝基苯甲醛
描述
3-Bromo-2-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4 and a molecular weight of 246.015 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.
科学研究应用
3-Bromo-2-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:
作用机制
Mode of Action
It is known that nitroaromatic compounds like 2-hydroxy-5-nitrobenzaldehyde can interact with various biological targets . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Nitroaromatic compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound need further investigation .
Pharmacokinetics
Its molecular weight of 246.015 suggests that it could potentially be absorbed and distributed in the body, but further studies are needed to confirm this and to understand its metabolism and excretion.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde could potentially be influenced by various environmental factors . For instance, it should be stored under inert gas at 2-8°C . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde typically involves the bromination of 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for 3-Bromo-2-hydroxy-5-nitrobenzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient brominating agents, optimized reaction conditions, and purification techniques to obtain high yields and purity of the final product .
Types of Reactions:
Oxidation: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in 3-Bromo-2-hydroxy-5-nitrobenzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
相似化合物的比较
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-5-nitrosalicylaldehyde: Similar structure but with different functional groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar aldehyde group but with different substituents
Uniqueness: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
3-bromo-2-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBCGANGAEHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333964 | |
| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16789-84-7 | |
| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-nitrosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde in the research presented?
A1: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde serves as a crucial building block in synthesizing disulfide derivatives investigated for their antibacterial properties [, ]. Researchers used it in a condensation reaction with 2-(2-(2-aminophenyl)disulfanyl)benzeneamine to create a novel disulfide compound. This compound, along with others synthesized using similar methods, exhibited promising interactions with bacterial targets.
Q2: How do the synthesized disulfide derivatives, incorporating 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, potentially exert their antibacterial effects?
A2: Molecular docking studies revealed that the disulfide derivatives, including the one incorporating 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, demonstrate high binding affinity for two critical bacterial targets: Penicillin Binding Protein 4 (PBP4) and the E. coli DNA Gyrase B ATPase domain [, ]. PBP4 plays a vital role in bacterial cell wall synthesis, while DNA Gyrase is essential for bacterial DNA replication. By binding to these targets, these compounds could potentially inhibit bacterial growth and proliferation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





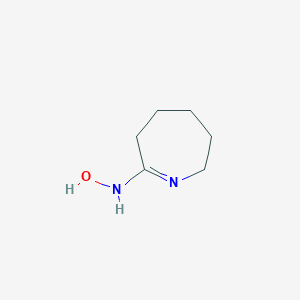
![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)
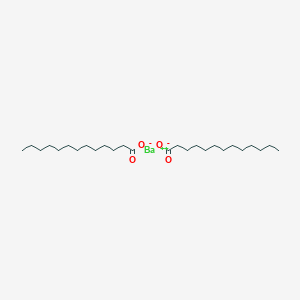

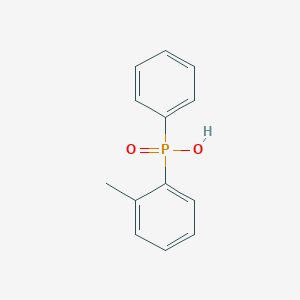

![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)
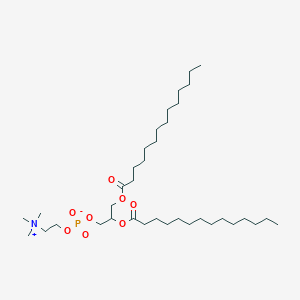
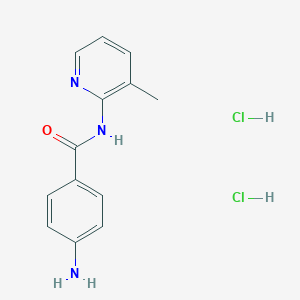
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
